

electronic effects of nitro group in 4-Carboxy-2-nitrophenylboronic acid

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Compound of Interest

Compound Name: 4-Carboxy-2-nitrophenylboronic acid

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An Objective Comparison of the Electronic Effects of the Nitro Group in **4-Carboxy-2-nitrophenylboronic Acid** and Its Alternatives

For researchers, scientists, and drug development professionals, a deep understanding of the electronic properties of substituted phenylboronic acids is crucial for designing and synthesizing novel chemical entities. **4-Carboxy-2-nitrophenylboronic acid** is a versatile reagent, and the electronic effects of its nitro group significantly influence its reactivity and acidity. This guide provides an objective comparison of these effects with relevant alternative molecules, supported by experimental data and detailed protocols.

The Potent Electron-Withdrawing Nature of the Nitro Group

The nitro group ($-\text{NO}_2$) is a powerful electron-withdrawing group, a characteristic that stems from two primary electronic effects: the inductive effect ($-\text{I}$) and the resonance effect ($-\text{M}$).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Inductive Effect ($-\text{I}$): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma (σ) bonds.[\[5\]](#)
- Resonance Effect ($-\text{M}$): The nitro group can delocalize the π -electrons of the aromatic ring onto its oxygen atoms, as depicted in the resonance structures below. This effect is most

pronounced when the nitro group is in the ortho or para position relative to another substituent.[5][6]

These combined effects decrease the electron density of the aromatic ring, making it more electrophilic and influencing the properties of other functional groups attached to it.[7]

Caption: Inductive and resonance effects of the nitro group.

Impact on Acidity: A Quantitative Comparison of pKa Values

The electron-withdrawing nature of the nitro group significantly increases the acidity of both the carboxylic acid and the boronic acid moieties in **4-Carboxy-2-nitrophenylboronic acid**. By stabilizing the resulting conjugate bases (carboxylate and boronate anions), the equilibrium shifts towards deprotonation, resulting in lower pKa values.[1][2][3][8]

The table below compares the pKa values of **4-Carboxy-2-nitrophenylboronic acid** with several related compounds. The lower the pKa, the stronger the acid.

Compound	pKa of Carboxylic Acid	pKa of Boronic Acid	Key Electronic Factors
Benzoic Acid	4.20	-	Baseline
4-Nitrobenzoic Acid	3.44[2]	-	Strong -I and -M effects of the para-nitro group stabilize the carboxylate anion. [2][3]
4-Carboxyphenylboronic Acid	4.08 (predicted)[9]	~8.5	The boronic acid group is a weak electron-withdrawing group.
4-Carboxy-2-nitrophenylboronic acid	< 3.44 (estimated)	< 8.5 (estimated)	The ortho-nitro group has a strong inductive effect, significantly increasing the acidity of both functional groups.[7]

Note: Experimental pKa values for **4-Carboxy-2-nitrophenylboronic acid** are not readily available in the literature. The estimated values are based on the known effects of ortho-substituents.

Influence on Reactivity in Suzuki-Miyaura Coupling

The electronic and steric properties of nitrophenylboronic acids play a critical role in their performance in Suzuki-Miyaura cross-coupling reactions. Generally, electron-withdrawing groups on the phenylboronic acid can decrease reactivity.[10] However, the position of the nitro group is a more dominant factor.

4-Nitrophenylboronic acid is often more efficient in Suzuki coupling reactions compared to its ortho-substituted counterpart, 2-nitrophenylboronic acid.[11] This difference is primarily attributed to steric hindrance.[11] The bulky nitro group at the ortho position in 2-

nitrophenylboronic acid and **4-carboxy-2-nitrophenylboronic acid** can impede the approach of the boronic acid to the palladium catalyst, slowing down the crucial transmetalation step.[11]

Furthermore, the electron-withdrawing ortho-nitro group makes the boronic acid more susceptible to protodeboronation, a common side reaction that cleaves the C-B bond.[12]

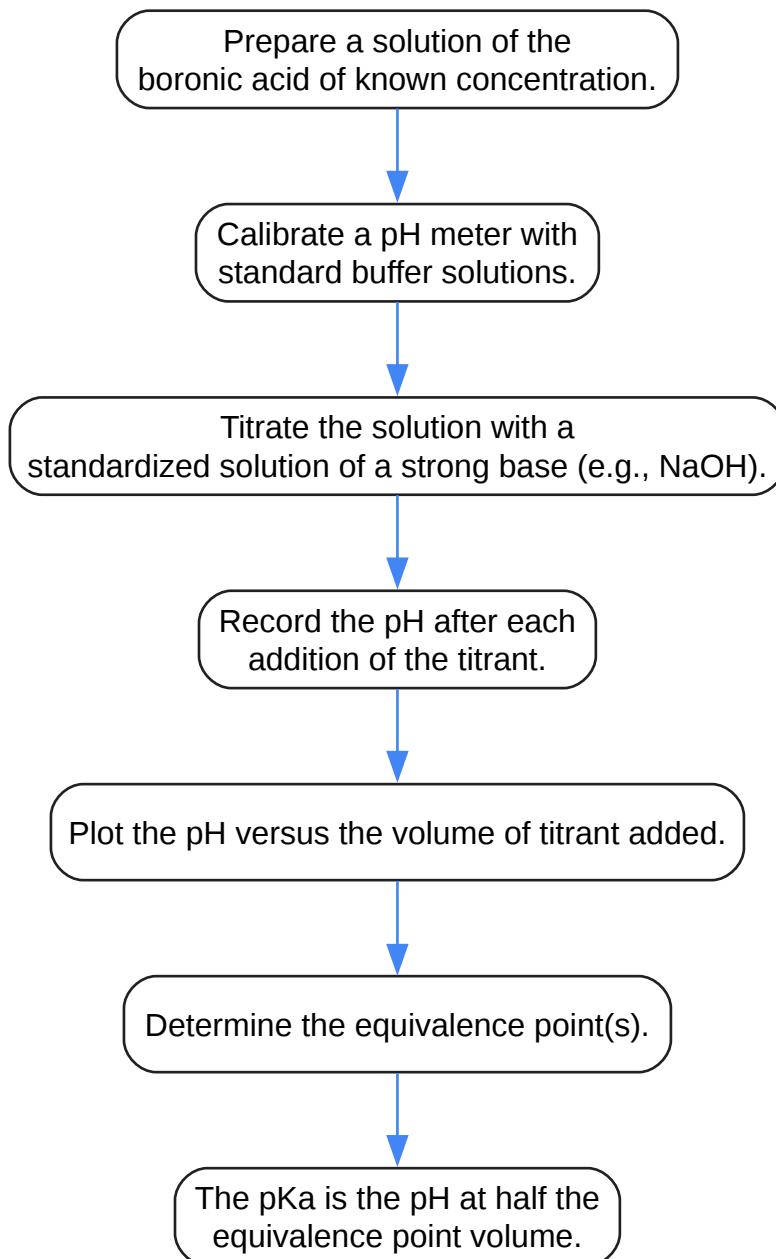
The following table summarizes the relative performance of these boronic acids in Suzuki coupling.

Boronic Acid	Relative Reactivity	Key Influencing Factors
4-Carboxyphenylboronic Acid	High	No significant steric hindrance or deactivating electronic effects.
4-Nitrophenylboronic Acid	Moderate to High	The para-nitro group has a minimal steric effect, but its electron-withdrawing nature can slightly decrease reactivity. [11]
2-Nitrophenylboronic Acid	Low to Moderate	Significant steric hindrance from the ortho-nitro group impedes the transmetalation step.[11] Increased susceptibility to protodeboronation.[12]
4-Carboxy-2-nitrophenylboronic acid	Low to Moderate	Similar to 2-nitrophenylboronic acid, steric hindrance from the ortho-nitro group is the primary limiting factor.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the pKa of an acidic compound.



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Caption: Workflow for pKa determination.

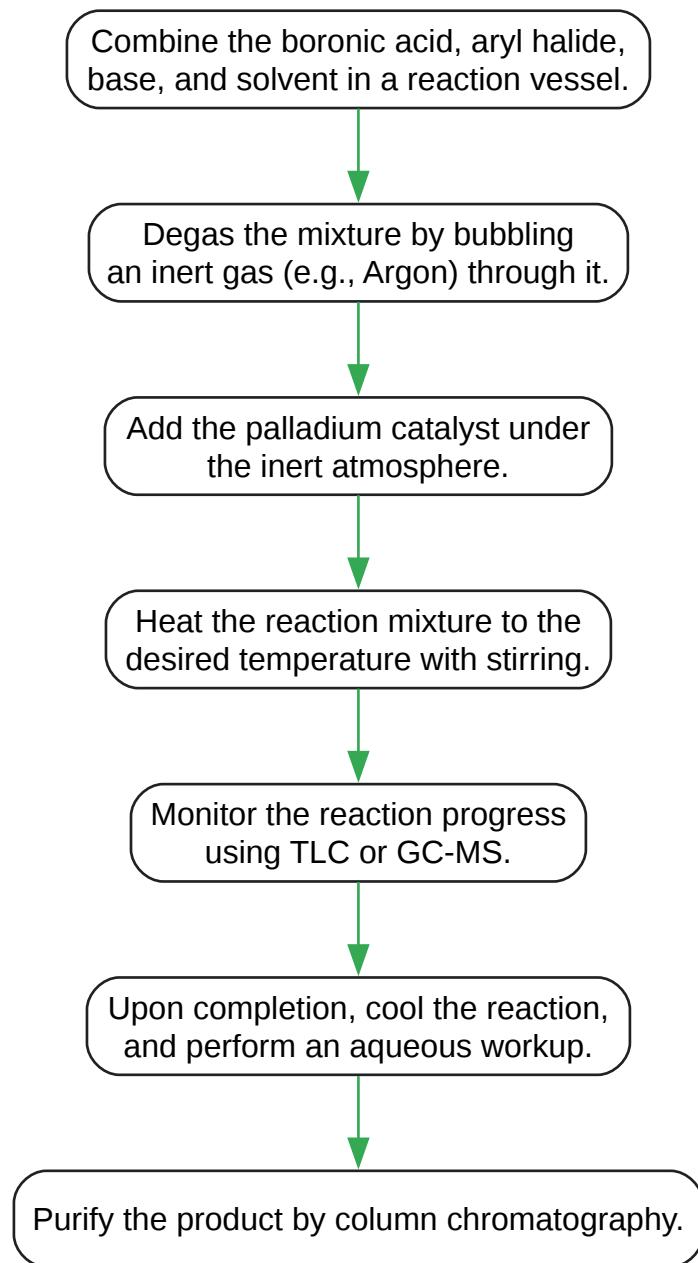
Methodology:

- Preparation: Prepare a ~0.01 M solution of the boronic acid in a suitable solvent (e.g., water or a water/methanol mixture).
- Calibration: Calibrate a pH meter using standard buffer solutions at pH 4, 7, and 10.

- Titration: Place the boronic acid solution in a beaker with a magnetic stirrer and immerse the pH electrode. Add a standardized solution of ~0.1 M NaOH in small increments (e.g., 0.1 mL).
- Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
- Analysis: Plot the pH values against the volume of NaOH added. The pKa can be determined from the half-equivalence point of the titration curve.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for evaluating the reactivity of a phenylboronic acid in a Suzuki-Miyaura coupling reaction.



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Caption: Suzuki-Miyaura coupling workflow.

Methodology:

- Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 mmol), the phenylboronic acid (1.2 mmol), and a base (e.g., K_2CO_3 , 2.0 mmol) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1, 10 mL).

- Degassing: Bubble argon gas through the mixture for 15-20 minutes to remove dissolved oxygen.
- Catalyst Addition: Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.03 mmol) to the flask under a positive pressure of argon.
- Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
- Workup and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion

The nitro group in **4-Carboxy-2-nitrophenylboronic acid** exerts a powerful electron-withdrawing effect through both induction and resonance. This significantly increases the acidity of the carboxylic acid and boronic acid moieties. While beneficial for certain applications, the ortho position of the nitro group introduces considerable steric hindrance, which can impede its performance in sterically demanding reactions like the Suzuki-Miyaura coupling. For synthetic applications requiring efficient cross-coupling, alternative reagents such as 4-carboxyphenylboronic acid or 4-nitrophenylboronic acid may offer higher yields and faster reaction times. The choice of reagent should, therefore, be guided by the specific requirements of the chemical transformation.

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